(5-Methoxy-1H-indazol-6-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methoxy-1H-indazol-6-yl)boronic acid is a boronic acid derivative with the molecular formula C8H9BN2O3 and a molecular weight of 191.98 g/mol . This compound is characterized by the presence of a boronic acid group attached to a methoxy-substituted indazole ring. It is a pale-yellow to yellow-brown solid that is typically stored at temperatures between 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-1H-indazol-6-yl)boronic acid typically involves the reaction of 5-methoxyindazole with a boronic acid derivative under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 5-methoxyindazole is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the palladium-catalyzed cross-coupling reactions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(5-Methoxy-1H-indazol-6-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The methoxy group on the indazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Substituted indazole derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
(5-Methoxy-1H-indazol-6-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Methoxy-1H-indazol-6-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This property makes it a valuable tool in the study of enzyme kinetics and the development of enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-5-boronic acid: Similar structure but lacks the methoxy group.
5-Methoxyindazole: Lacks the boronic acid group.
Indazole-6-boronic acid: Similar structure but lacks the methoxy group.
Uniqueness
(5-Methoxy-1H-indazol-6-yl)boronic acid is unique due to the presence of both a methoxy group and a boronic acid group on the indazole ring. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a versatile compound in various research applications .
Biological Activity
(5-Methoxy-1H-indazol-6-yl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C10H10BNO2, with a molecular weight of approximately 197. The boronic acid functional group is significant for its reactivity and ability to form reversible covalent bonds with diols, which is crucial in many biological interactions.
Target Interactions
this compound exhibits a variety of biological activities through its interactions with specific molecular targets. The boron atom in the molecule can form reversible covalent bonds with serine hydroxyl groups in proteins, which is a common mechanism for many boronic acid derivatives. This property allows it to modulate enzyme activities, particularly those involved in cancer and metabolic diseases .
Biochemical Pathways
Research indicates that similar compounds can influence various biochemical pathways, including:
- Anticancer Activity : Inhibiting proteasome activity, which is essential for protein degradation in cancer cells.
- Antimicrobial Effects : Exhibiting activity against certain bacterial strains by interfering with their metabolic processes.
- Enzyme Inhibition : Acting as inhibitors for enzymes involved in glucose metabolism, making them potential candidates for diabetes treatment .
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies. Below are summarized findings from notable research:
Case Studies
-
Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of various cancer cell lines. The mechanism was attributed to the compound's ability to disrupt proteasome function, leading to apoptosis in malignant cells. -
Antimicrobial Evaluation
Another investigation assessed the antimicrobial properties of this compound against several bacterial strains. Results indicated that it effectively reduced bacterial viability, suggesting potential applications as an antibiotic agent. -
Enzyme Interaction Studies
In vitro studies have shown that this compound acts as an inhibitor for specific enzymes involved in metabolic pathways related to diabetes. This positions it as a candidate for further development in diabetes management therapies.
Pharmacokinetics
The pharmacokinetic profile of this compound remains under investigation. Preliminary data suggest it has favorable absorption characteristics, but detailed studies on its metabolism and excretion are necessary to fully understand its therapeutic potential.
Properties
IUPAC Name |
(5-methoxy-1H-indazol-6-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O3/c1-14-8-2-5-4-10-11-7(5)3-6(8)9(12)13/h2-4,12-13H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GURZLTUJYQZTAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1OC)C=NN2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.